

A Comparative DFT Analysis of Thiadiazole-Based Corrosion Inhibitors

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Compound of Interest

Compound Name: 2,5-Diamino-1,3,4-thiadiazole

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Thiadiazole derivatives have emerged as a significant class of organic corrosion inhibitors, primarily due to the presence of nitrogen and sulfur heteroatoms and aromatic rings in their structure. These features facilitate strong adsorption onto metal surfaces, forming a protective barrier against corrosive environments. Density Functional Theory (DFT) has become a powerful computational tool for elucidating the inhibition mechanisms at a molecular level. By calculating various quantum chemical descriptors, DFT provides insights into the relationship between the molecular structure of an inhibitor and its protective performance, guiding the design of new and more effective corrosion inhibitors.^{[1][2][3]}

Data Presentation: Performance of Thiadiazole Inhibitors

The inhibition efficiency of thiadiazole derivatives is influenced by their molecular structure, concentration, and the corrosive medium. The following tables summarize experimental inhibition efficiencies and key quantum chemical parameters from various studies.

Table 1: Comparison of Experimental Inhibition Efficiencies

Inhibitor Name/Acronym	Corrosive Medium	Metal	Concentration	Inhibition Efficiency (%)	Reference
(E)-N-(anthracen-9-ylmethylene)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine (A9CNPTDA)	1M HCl	Carbon Steel	1.0 mM	98.04	[4] [5]
N-(anthracen-9(10H)-ylidene)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine (ANNPTDA)	1M HCl	Carbon Steel	1.0 mM	95.32	[4] [5]
2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole (a1)	0.5M H ₂ SO ₄	Mild Steel	5x10 ⁻³ M	94.3	[6]
2-amino-5-(3-nitrophenyl)-1,3,4-thiadiazole (a2)	0.5M H ₂ SO ₄	Mild Steel	5x10 ⁻³ M	91.2	[6]

2,5-bis(4-dimethylaminophenyl)-1,3,4-thiadiazole (DAPT)	Acidic Media	Mild Steel	Not Specified	93.90	[7] [8]
4-(((5-mercapto-1,3,4-thiadiazol-2-yl)imino)methyl)-2-methoxyphenol	1.0 M HCl	Mild Steel	5×10^{-3} M	>90 (at 303K)	[9]

Table 2: Comparative Quantum Chemical Parameters (DFT)

Quantum chemical calculations provide descriptors that correlate with the inhibition efficiency. Higher EHOMO values indicate a greater tendency to donate electrons, while lower ELUMO values suggest a higher ability to accept electrons. A smaller energy gap ($\Delta E = ELUMO - EHOMO$) generally implies higher reactivity and better inhibition performance.[\[10\]](#)[\[11\]](#)

Inhibitor Name/Acronym	EHOMO (eV)	ELUMO (eV)	Energy Gap (ΔE) (eV)	Dipole Moment (μ) (Debye)	Reference
2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole (a1)	-6.043	-1.115	4.928	3.235	[6]
2-amino-5-(3-nitrophenyl)-1,3,4-thiadiazole (a2)	-6.829	-2.449	4.380	6.883	[6]
Phenyl-amino-thiadiazole (PAT)	-8.11	-1.14	6.97	Not Specified	[10]
Ethyl-amino-thiadiazole (EAT)	-8.25	-1.17	7.08	Not Specified	[10]
Methyl-amino-thiadiazole (MAT)	-8.31	-1.22	7.09	Not Specified	[10]
Amino-thiadiazole (AT)	-8.42	-1.25	7.17	Not Specified	[10]
Thiadiazole (TDA)	-8.76	-1.33	7.43	Not Specified	[10]
2,5-bis(4-dimethylaminophenyl)-1,3,	-4.80	-1.20	3.60	2.76	[7] [8]

4-thiadiazole
(DAPT)

Experimental and Computational Protocols

A combination of experimental and theoretical methods is crucial for a comprehensive understanding of corrosion inhibition.

Experimental Corrosion Measurement Protocols

- Gravimetric (Weight Loss) Method:
 - Procedure: Metal specimens (e.g., mild steel coupons) are weighed before and after immersion in a corrosive solution (e.g., 1M HCl) with and without the inhibitor for a specified period (e.g., 24 hours) at a constant temperature.[4][9]
 - Calculation: The corrosion rate (CR) and inhibition efficiency (IE%) are calculated using the weight loss data. The inhibition efficiency is determined by the formula: $IE\% = [(W_o - W_i) / W_o] \times 100$, where W_o and W_i are the weight losses in the absence and presence of the inhibitor, respectively.[4]
- Electrochemical Measurements:
 - Setup: A standard three-electrode cell is used, consisting of the metal specimen as the working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.[5]
 - Potentiodynamic Polarization (PDP): The potential of the working electrode is scanned in both anodic and cathodic directions. The corrosion current density (i_{corr}) is determined by extrapolating the Tafel plots. The inhibition efficiency is calculated as: $IE\% = [(i_{corr} - i'_{corr}) / i_{corr}] \times 100$, where i_{corr} and i'_{corr} are the corrosion current densities without and with the inhibitor.[5]
 - Electrochemical Impedance Spectroscopy (EIS): Measurements are taken at a constant potential over a frequency range (e.g., 1 KHz to 100 mHz). The charge transfer resistance (R_{ct}) is obtained from Nyquist plots. The inhibition efficiency is calculated as: $IE\% = [(R'_{ct} -$

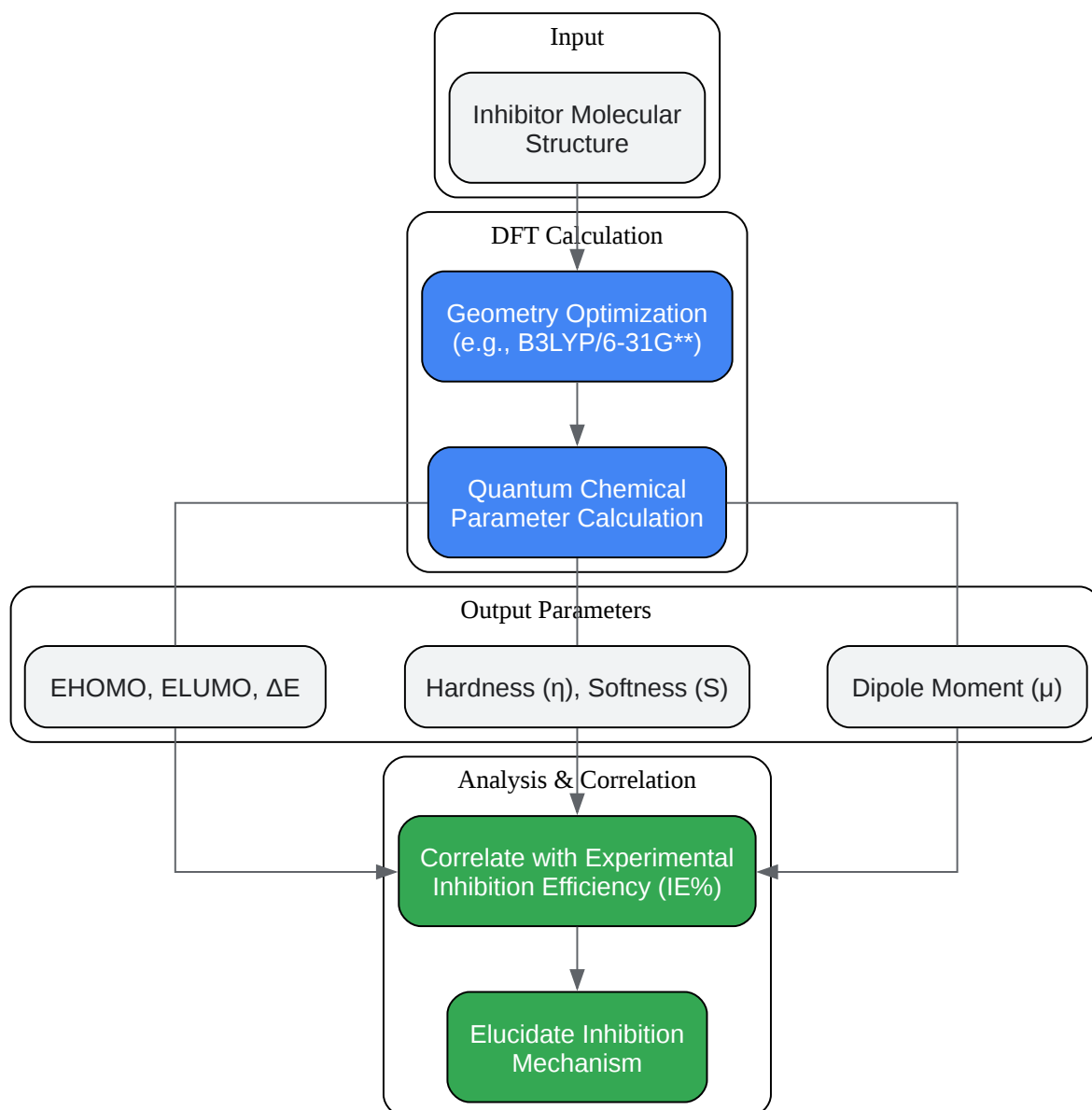
$R_{ct} / R'_{ct} \times 100$, where R'_{ct} and R_{ct} are the charge transfer resistances with and without the inhibitor.[5]

Computational (DFT) Methodology

- **Software:** Calculations are typically performed using software packages like Gaussian, Materials Studio, or Spartan.[6][8][12]
- **Method:** The Density Functional Theory (DFT) method is widely employed.[13] A common approach involves using Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[8][12][13]
- **Basis Set:** The geometry of the inhibitor molecules is optimized using a suitable basis set, such as 6-31G(d,p), 6-31G**, or 6-311++G(d,p).[6][7][8][12]
- **Parameter Calculation:** Following geometry optimization, quantum chemical parameters such as EHOMO, ELUMO, energy gap (ΔE), dipole moment (μ), electronegativity (χ), and global hardness (η) are calculated to analyze the inhibitor's reactivity and interaction with the metal surface.[13][14] These parameters help in understanding the electron-donating and accepting capabilities of the inhibitor molecules.[10]

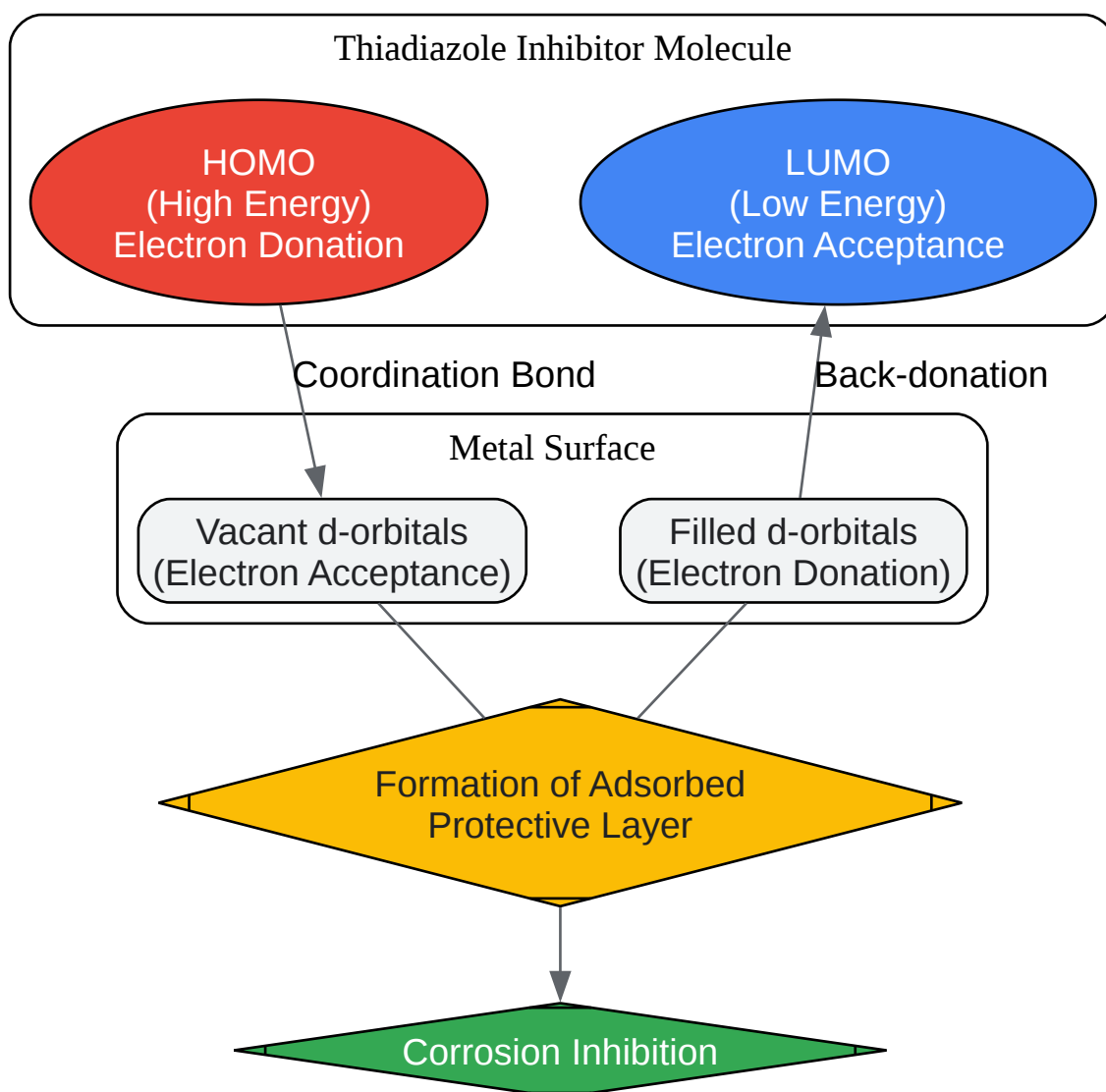
Visualizing DFT Analysis and Inhibition Mechanisms

Diagrams created using the DOT language help illustrate complex workflows and relationships in corrosion inhibition studies.



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Caption: Workflow for DFT analysis of corrosion inhibitors.



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Caption: Adsorption mechanism of thiadiazole inhibitors.

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